molecular formula C9H14O B11921771 (R)-4-Isopropylcyclohex-2-enone CAS No. 2158-59-0

(R)-4-Isopropylcyclohex-2-enone

Cat. No.: B11921771
CAS No.: 2158-59-0
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-MRVPVSSYSA-N
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Description

®-4-Isopropylcyclohex-2-enone is an organic compound characterized by a cyclohexene ring with an isopropyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropylcyclohex-2-enone typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone.

    Dehydrogenation: The cyclohexane ring is then dehydrogenated to form the cyclohexene structure. This can be done using reagents like selenium dioxide or palladium on carbon under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropylcyclohex-2-enone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: ®-4-Isopropylcyclohex-2-enone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

®-4-Isopropylcyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of ®-4-Isopropylcyclohex-2-enone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the isopropyl group and has different reactivity.

    4-Isopropylcyclohexanol: The reduced form of ®-4-Isopropylcyclohex-2-enone.

    Cyclohexene: Lacks the ketone functional group.

Uniqueness: ®-4-Isopropylcyclohex-2-enone is unique due to the presence of both the isopropyl group and the ketone functional group on a cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

(R)-4-Isopropylcyclohex-2-enone, also known as 4-Isopropyl-2-cyclohexenone or cryptone, is an organic compound with the molecular formula C₉H₁₄O. This compound belongs to the cyclohexenone family and has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₉H₁₄O
  • Appearance : Colorless to pale yellow liquid with a characteristic spicy odor.
  • Synthesis : Commonly synthesized through oxidation of 4-isopropylcyclohexanol or dehydrogenation using various catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating its potential as a natural antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella enterica128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related damage in cells.

In a study measuring the DPPH radical scavenging activity, this compound exhibited an IC50 value of 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL) .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound acts as a nucleophile or electrophile, facilitating chemical reactions that lead to physiological effects.

Interaction with Cellular Components

Research suggests that this compound may influence signaling pathways involved in inflammation and cell survival. For instance, it has been shown to modulate the expression of genes related to oxidative stress response and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated a potential application in treating infections where conventional antibiotics fail.
  • Cell Culture Studies : In cell culture experiments, this compound demonstrated cytoprotective effects against hydrogen peroxide-induced oxidative stress in human fibroblasts. This suggests its potential role in skin health and anti-aging formulations .
  • Pharmacological Applications : The compound is being explored for use in pharmaceutical formulations aimed at enhancing drug delivery systems due to its favorable solubility and stability profile .

Properties

CAS No.

2158-59-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(4R)-4-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m1/s1

InChI Key

AANMVENRNJYEMK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=O)C=C1

Canonical SMILES

CC(C)C1CCC(=O)C=C1

Origin of Product

United States

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